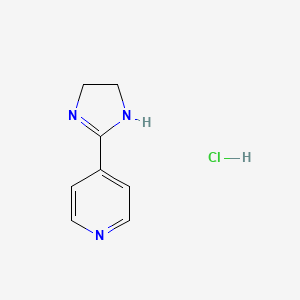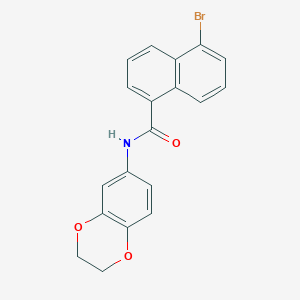![molecular formula C19H16N2O2 B6124640 N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6124640.png)
N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
科学的研究の応用
N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been studied for its potential applications in several scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been found to have potent anti-cancer activity in vitro, and further studies are underway to evaluate its efficacy in animal models of cancer. Additionally, this compound has been studied for its potential applications in the field of neuroscience, as it has been found to modulate the activity of certain neurotransmitter receptors.
作用機序
The mechanism of action of N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not fully understood, but several studies have shed light on its potential targets. One study found that this compound binds to and inhibits the activity of a protein called topoisomerase II, which is involved in DNA replication and repair. Another study found that this compound modulates the activity of certain neurotransmitter receptors, which may explain its potential applications in the field of neuroscience.
Biochemical and Physiological Effects
N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been found to have several interesting biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer activity, which may be due to its ability to inhibit the activity of topoisomerase II. Additionally, this compound has been found to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide in lab experiments is its potent activity against cancer cells. This compound has been found to be effective at low concentrations, which may make it a promising candidate for further drug development. However, one limitation of using this compound is its potential toxicity, as it has been found to be cytotoxic to some normal cells as well as cancer cells.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One area of interest is in the development of new drugs for the treatment of cancer. Further studies are needed to evaluate the efficacy of this compound in animal models of cancer and to optimize its pharmacokinetic properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify its potential targets in the cell. Finally, this compound may have potential applications in the field of neuroscience, and further studies are needed to evaluate its effects on neurotransmitter receptors and its potential therapeutic uses in neurological disorders.
合成法
The synthesis of N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves a multi-step process that has been described in detail in several scientific publications. The first step involves the synthesis of a key intermediate, 2-methyl-1,2,3,4-tetrahydroquinoline-6,7-dione, which is then reacted with 2-aminotoluene to produce the final product. The synthesis method has been optimized to produce high yields of pure compound and has been validated through multiple analytical techniques, including NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-(2-methylphenyl)-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12-5-2-3-8-16(12)20-19(23)15-11-21-10-9-13-6-4-7-14(17(13)21)18(15)22/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWPZVLCIWMSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN3CCC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B6124574.png)
![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6124589.png)
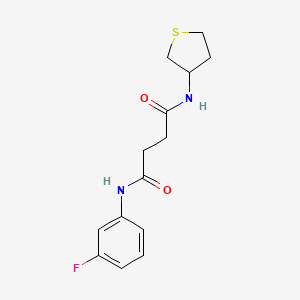
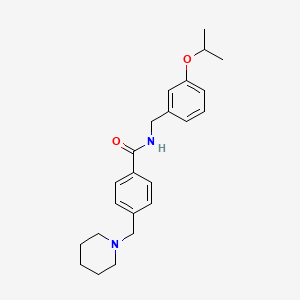
![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6124603.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6124614.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B6124618.png)
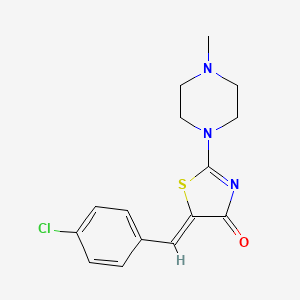
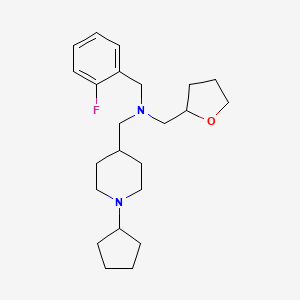
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B6124642.png)
